molecular formula C16H15N3O3 B2703245 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide CAS No. 446278-69-9

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide

Cat. No.: B2703245
CAS No.: 446278-69-9
M. Wt: 297.314
InChI Key: UVQLVMFUKVXFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a hydrazide group attached to a benzo[de]isoquinoline-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired hydrazide compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one . The reactions are typically carried out under controlled conditions, with careful monitoring of temperature and pH to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of the benzo[de]isoquinoline-1,3-dione system, such as imines, amines, thioureas, and hydrazones

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group plays a crucial role in its reactivity and ability to form complexes with various ions. This interaction is often mediated through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects, which are essential for its function as a chemosensor .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide include:

Uniqueness

Its ability to form various derivatives and its role as a chemosensor make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-18-13(20)8-3-9-19-15(21)11-6-1-4-10-5-2-7-12(14(10)11)16(19)22/h1-2,4-7H,3,8-9,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQLVMFUKVXFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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